molecular formula C17H15BrClFN2O3 B2516019 N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1903085-78-8

N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2516019
CAS No.: 1903085-78-8
M. Wt: 429.67
InChI Key: KVDMSTJIOSNDSK-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, including halogenation, nucleophilic substitution, and amide formation. A common synthetic route may include:

    Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.

    Nucleophilic Substitution: Formation of the oxane ring through nucleophilic substitution reactions.

    Amide Formation: Coupling of the halogenated phenyl ring with the pyridine carboxylic acid derivative to form the final carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its corresponding oxidized derivatives.

    Reduction: Reduction of the halogen atoms to form less halogenated derivatives.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with new functional groups replacing the halogen atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving halogenated compounds.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the oxane ring may contribute to its binding affinity and specificity for certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-fluorophenyl)-5-chloro-6-methoxypyridine-3-carboxamide
  • N-(2-bromo-4-fluorophenyl)-5-chloro-6-(tetrahydrofuran-4-yloxy)pyridine-3-carboxamide

Uniqueness

N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to the presence of the oxane ring, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various scientific research applications to explore new chemical space and potential therapeutic uses.

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClFN2O3/c18-13-8-11(20)1-2-15(13)22-16(23)10-7-14(19)17(21-9-10)25-12-3-5-24-6-4-12/h1-2,7-9,12H,3-6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDMSTJIOSNDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=C(C=C(C=C3)F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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